molecular formula C19H17F3N6O2S B2920865 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396676-36-0

2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2920865
CAS No.: 1396676-36-0
M. Wt: 450.44
InChI Key: SCAJMQVHJADRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2S and its molecular weight is 450.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research into tetrazole and thiazole derivatives has uncovered their potential as antitumor agents. For example, the synthesis of imidazotetrazines, a class of compounds with a tetrazine core similar to tetrazoles, has demonstrated broad-spectrum antitumor activity against leukemia models, suggesting that modifications of the tetrazole moiety could yield potent anticancer drugs (Stevens et al., 1984). Similarly, studies on thiazole derivatives have identified their synthesis as potential anticancer agents, indicating the role of the thiazole ring in contributing to the cytotoxicity against cancer cell lines (Gomha et al., 2017).

Antimicrobial and Antiviral Applications

The antimicrobial and antiviral potentials of thiazole derivatives have also been explored, with certain thiazole C-nucleosides showing activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus (Srivastava et al., 1977). This suggests that incorporating a thiazole or tetrazole moiety into compounds could confer or enhance antimicrobial and antiviral properties, making them valuable for developing new therapeutic agents against infectious diseases.

Synthesis and Characterization

The synthesis of complex molecules containing thiazole and tetrazole rings often involves novel synthetic routes that can introduce functional groups conducive to biological activity. For instance, the synthesis of guanosine derivatives from imidazolecarboxamide precursors demonstrates the versatility of these heterocyclic compounds in drug development and the potential for creating diverse derivatives with significant biological activities (Yamazaki et al., 1976).

Properties

IUPAC Name

2-[4-(3-phenylsulfanylpropanoylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2S/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)14-8-6-13(7-9-14)24-16(29)10-11-31-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJMQVHJADRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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